Hyellazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

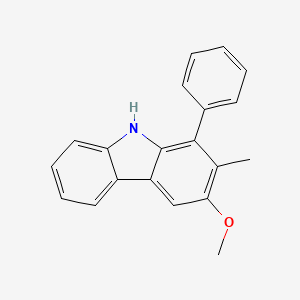

Hyellazole, also known as this compound, is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Hyellazole

The synthesis of this compound has been achieved through several methodologies, primarily involving carbazole derivatives. A notable method includes a transition-metal-free tandem annulation reaction, which allows for the efficient construction of various functionalized carbazoles, including this compound itself. This method is characterized by high yields and environmentally friendly conditions, making it a preferred approach in synthetic organic chemistry .

Key Synthetic Pathways

- Fischer Indole Cyclization : A classic method that has been adapted for synthesizing this compound and its derivatives from readily available starting materials .

- Allene-Mediated Electrocyclic Reactions : This novel approach has been utilized for the total synthesis of this compound, showcasing its versatility in organic synthesis .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Antioxidant Properties : As a free radical scavenger, this compound can potentially protect cells from oxidative stress, which is linked to various diseases .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to be utilized in various medicinal chemistry applications:

- Drug Development : this compound's structural features can be modified to enhance its pharmacological properties, paving the way for new drug candidates targeting oxidative stress-related diseases and infections.

- Lead Compound in Anticancer Research : Due to its bioactive nature, researchers are exploring this compound as a lead compound for developing anticancer agents .

Case Study 1: Synthesis and Biological Evaluation

A study reported the synthesis of this compound using a modular approach that involved regioselective arylation techniques. The synthesized compound was evaluated for its antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, demonstrating significant free radical scavenging capabilities .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated that certain modifications to the this compound structure enhanced its antimicrobial efficacy, suggesting potential applications in treating bacterial infections .

Data Tables

Below is a summary table highlighting key synthetic methods and their corresponding yields for this compound production:

Propiedades

Fórmula molecular |

C20H17NO |

|---|---|

Peso molecular |

287.4 g/mol |

Nombre IUPAC |

3-methoxy-2-methyl-1-phenyl-9H-carbazole |

InChI |

InChI=1S/C20H17NO/c1-13-18(22-2)12-16-15-10-6-7-11-17(15)21-20(16)19(13)14-8-4-3-5-9-14/h3-12,21H,1-2H3 |

Clave InChI |

WMOYBLZINTVESP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C2C3=CC=CC=C3NC2=C1C4=CC=CC=C4)OC |

Sinónimos |

hyellazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.